![molecular formula C8H6BrN3O2 B13525810 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 5-position of the pyrazole ring and an acetic acid moiety at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final step involves the reaction of this intermediate with acetic acid under specific conditions to yield the target compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the modulation of signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the acetic acid moiety.
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but without the acetic acid group.
1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid: A compound with a similar structure but different substituents at the 5-position.
Uniqueness
The uniqueness of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the acetic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(5-bromopyrazolo[3,4-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-6-1-5-2-11-12(4-7(13)14)8(5)10-3-6/h1-3H,4H2,(H,13,14) |
InChI Key |
VZDNUCGGZYKXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN(C2=NC=C1Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
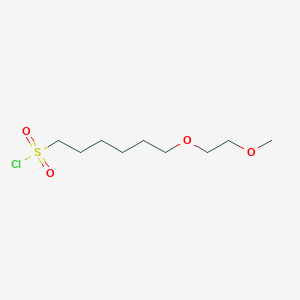
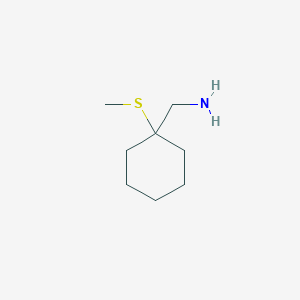
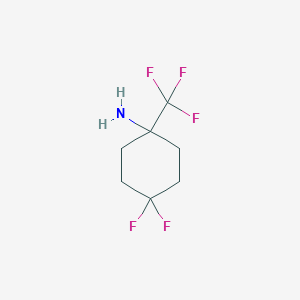
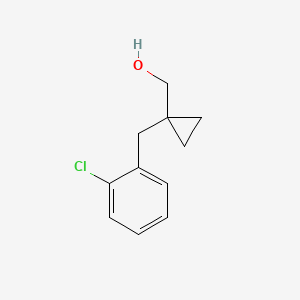


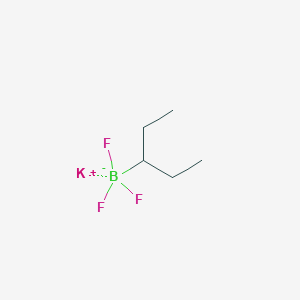
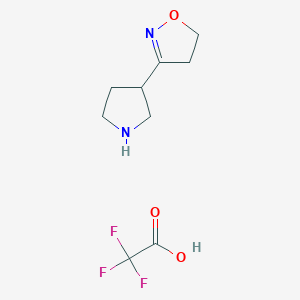
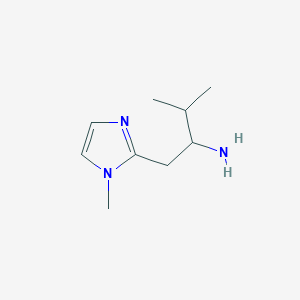
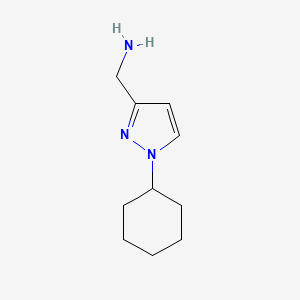
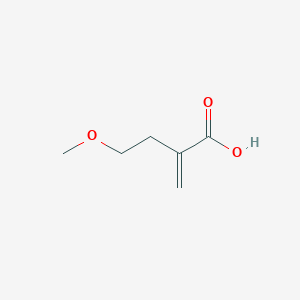
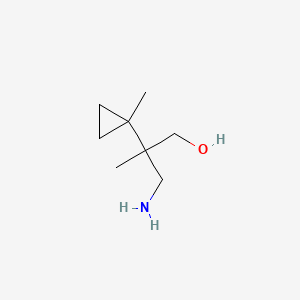
![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
